2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl-
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Overview
Description
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is a bicyclic organic compound that features a unique structure with two nitrogen atoms and two phenyl groups. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- typically involves the cycloaddition of azomethine ylides with dipolarophiles. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired product . The reaction conditions often include room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nitrogen compounds, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions like the Baylis-Hillman reaction.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- exerts its effects involves its high nucleophilicity and basicity. It can act as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and intermediates. Its molecular targets include electrophilic centers in organic molecules, where it can donate electron density to promote reaction progress .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo(2.2.2)octane (DABCO): Similar in structure but lacks the phenyl groups, making it less sterically hindered and more versatile in certain reactions.
Uniqueness
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is unique due to the presence of phenyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in specific catalytic applications where steric hindrance can play a role in selectivity and reaction outcomes .
Properties
CAS No. |
63378-90-5 |
---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,3-diphenyl-2,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
VUQZYOFTXMLWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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